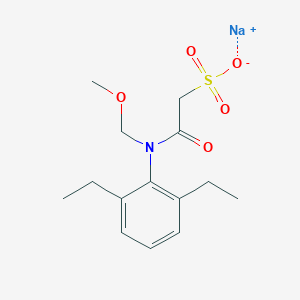

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide

Description

Properties

IUPAC Name |

sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLRATMHMHJKHK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052837 | |

| Record name | Alachlor ESA, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140939-15-7 | |

| Record name | Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140939157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alachlor ESA, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alachlor ethanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2',6'-DIETHYL-N-METHOXYMETHYL-2-SULFOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C45597VUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Alachlor ESA sodium salt is a metabolite of the preemergence herbicide, alachlor. It is used to control annual grasses and broad-leaved weeds in corn and other crops. The primary targets of this compound are these unwanted plants that compete with crops for nutrients and sunlight.

Mode of Action

This is achieved by inhibiting the synthesis of certain proteins that are necessary for plant growth.

Biochemical Pathways

Alachlor ESA sodium salt affects the biochemical pathways involved in protein synthesis in target plants. By inhibiting these pathways, the compound prevents the plants from growing and competing with crops. The exact pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of Alachlor ESA sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Alachlor ESA is poorly absorbed and undergoes minor metabolism, contrasting with the significant absorption and substantial metabolism observed with alachlor. It is also excreted more quickly than alachlor and shows no evidence of accumulation in the nasal turbinates.

Result of Action

The result of the action of Alachlor ESA sodium salt is the effective control of annual grasses and broad-leaved weeds in crops such as corn. By inhibiting the growth of these plants, the compound allows the crops to grow without competition for nutrients and sunlight.

Action Environment

The action of Alachlor ESA sodium salt is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the soil type, temperature, and rainfall. Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as soil pH and microbial activity.

Biological Activity

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide, often referred to as an alachlor derivative, is a sulfonated acetanilide compound primarily studied for its herbicidal properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions as a seedling growth inhibitor . It disrupts the physiological processes in plants by interfering with the synthesis of essential proteins and nucleic acids, ultimately leading to inhibited growth and development in target plant species. The exact biochemical pathways remain partially understood; however, it is hypothesized that the compound inhibits specific enzymes involved in cell division and elongation .

Toxicological Profile

The compound has been assessed for its toxicity across various biological systems. Key findings include:

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in mammals, with oral LD50 values suggesting a relatively safe profile compared to other herbicides .

- Chronic Toxicity : Long-term exposure studies have indicated potential reproductive and developmental toxicity, necessitating further investigation into its long-term effects on human health and the environment .

- Mutagenicity : Preliminary studies suggest that the compound may not exhibit mutagenic properties; however, comprehensive mutagenicity testing is warranted to confirm these findings .

Case Studies

Several case studies have evaluated the environmental impact and biological activity of this compound:

- Aquatic Toxicity Assessment : A study assessed the effects of alachlor and its degradates on aquatic organisms. The results showed varying degrees of toxicity depending on concentration levels, with significant impacts observed at higher concentrations (e.g., >50 µg/L) on fish and amphibian species .

- Terrestrial Impact Studies : Research focusing on terrestrial ecosystems highlighted the herbicide's effectiveness against specific weed species while also noting potential risks to non-target plants and soil organisms. The study emphasized the need for careful management practices to mitigate unintended ecological consequences .

- Human Health Risk Evaluation : Evaluations conducted by the Environmental Protection Agency (EPA) indicated that while acute exposure risks are low, chronic exposure through contaminated water sources could pose health risks, particularly for vulnerable populations such as pregnant women and children .

Table 1: Toxicity Overview of this compound

| Endpoint | Value/Description |

|---|---|

| Oral LD50 (rat) | >5000 mg/kg |

| Dermal LD50 (rabbit) | >2000 mg/kg |

| Mutagenicity | Non-mutagenic in preliminary tests |

| Reproductive Toxicity | Potential effects observed in animal studies |

Table 2: Environmental Impact Summary

| Study Type | Findings |

|---|---|

| Aquatic Organism Study | Significant toxicity at >50 µg/L |

| Terrestrial Ecosystem | Effective against target weeds; risks to non-target species noted |

| Human Health Risk | Low acute risk; potential chronic exposure concerns |

Scientific Research Applications

Agricultural Applications

Herbicide Development

Sodium 2',6'-diethyl-N-methoxymethyl-2-sulfoacetanilide is primarily used as a herbicide. Its effectiveness against a range of weeds while exhibiting lower toxicity to crops makes it an attractive option in agricultural practices. The compound works by inhibiting metabolic pathways in target plants, leading to growth suppression.

Case Studies in Agriculture

- Weed Control Efficiency : Research has demonstrated that this compound effectively controls annual grasses and broad-leaved weeds in crops such as corn. By inhibiting weed growth, it allows for improved crop yield by reducing competition for nutrients and sunlight.

- Environmental Impact Studies : Investigations into the environmental fate of this compound have assessed its persistence in soil and water. Factors such as soil type, temperature, and microbial activity significantly influence its stability and efficacy.

Potential Antibacterial Properties

Beyond its agricultural use, this compound has shown potential antibacterial activity. Preliminary studies suggest that it may inhibit certain pathogens, although further research is required to elucidate the mechanisms behind this activity.

Future Research Directions

Further studies are essential to explore:

- Mechanisms of Action : Understanding how this compound interacts at the molecular level with both plant and microbial systems.

- Environmental Safety : Long-term studies assessing the ecological impact of this compound on non-target organisms and soil health.

- Pharmaceutical Applications : Investigating the potential therapeutic uses of this compound beyond agriculture, particularly in antimicrobial applications.

Comparison with Similar Compounds

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Methoxymethylacetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Differences : Alachlor replaces the sulfonate group with a chlorine atom, resulting in lower water solubility and higher soil adsorption .

- Applications : Widely used as a pre-emergent herbicide for corn and soybeans.

- The sulfonate group in the target compound may reduce bioaccumulation risks due to increased solubility and faster degradation .

Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-Propoxyethylacetamide)

- Molecular Formula: C₁₇H₂₆ClNO₂

- Key Differences : Pretilachlor substitutes the methoxymethyl group with a propoxyethyl chain, extending its lipophilicity and soil retention .

- Applications : Used in rice paddies for broad-spectrum weed control.

- Research Findings : The longer alkoxy chain enhances efficacy in flooded conditions but increases toxicity to aquatic organisms. The target compound’s methoxymethyl group may offer a balance between activity and environmental safety .

2,N-Diphenylacetamide

- Molecular Formula: C₁₄H₁₃NO

- Key Differences : Lacks the ethyl, methoxymethyl, and sulfonate groups. The phenyl rings increase steric bulk, reducing herbicidal activity but enabling pharmaceutical applications (e.g., as an intermediate in drug synthesis) .

- Applications : Used in organic synthesis and medicinal chemistry.

Sodium Salts of Phosphonothiolates (e.g., O-Methyl S-2-Diethylmethylammonium Ethylphosphonothiolate Iodide)

- Molecular Features: Contain phosphonothiolate groups and quaternary ammonium ions .

- Key Differences : While these compounds share ionic character with the target molecule, their phosphorous-based backbone and ammonium groups confer distinct reactivity (e.g., cholinesterase inhibition). The target compound’s sulfonate group offers lower toxicity and broader compatibility with biological systems .

Preparation Methods

Methoxymethylation of 2,6-Diethylaniline

The synthesis begins with 2,6-diethylaniline, a commercially available aromatic amine. Methoxymethylation introduces the N-methoxymethyl group via nucleophilic substitution. In a typical procedure, 2,6-diethylaniline reacts with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine or sodium hydride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions. The product, N-(2,6-diethylphenyl)-N-methoxymethylamine, is isolated by solvent evaporation and purified via vacuum distillation (yield: 85–90%).

Sulfonation and Acetylation

The sulfonate group is introduced at the α-position of the acetyl moiety. Two primary methods are employed:

Direct Sulfonation of Chloroacetamide

-

Chloroacetylation : N-(2,6-Diethylphenyl)-N-methoxymethylamine reacts with chloroacetyl chloride in dichloromethane at 25°C, yielding N-(2,6-diethylphenyl)-N-methoxymethylchloroacetamide.

-

Sulfite Displacement : The chloroacetamide intermediate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in aqueous ethanol at 80°C. This replaces the chloride with a sulfonate group, forming the sodium salt directly. The reaction is monitored via thin-layer chromatography (TLC) until completion (reaction time: 12–16 hours; yield: 70–75%).

Oxidation of Mercaptoacetamide

-

Thioacetylation : Reacting N-(2,6-diethylphenyl)-N-methoxymethylamine with mercaptoacetyl chloride in tetrahydrofuran forms the thioacetamide derivative.

-

Oxidation : The thiol (-SH) group is oxidized to a sulfonate (-SO₃⁻) using hydrogen peroxide (H₂O₂) in acetic acid at 50°C. Sodium hydroxide is added to neutralize the product, precipitating the sodium salt (yield: 65–70%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Methoxymethylation : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents. Elevated temperatures (>30°C) risk demethoxymethylation.

-

Sulfonation : Aqueous ethanol facilitates sulfite displacement by stabilizing ionic intermediates. Higher temperatures (80°C) improve kinetics but may degrade heat-sensitive intermediates.

Catalysis and Additives

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates sulfite displacement by shuttling ions between aqueous and organic phases.

-

Antioxidants : Ascorbic acid prevents over-oxidation of thiols during H₂O₂ treatment, improving sulfonate yield.

Purification and Characterization

Crystallization and Filtration

The crude product is dissolved in hot ethanol and filtered to remove insoluble byproducts. Gradual cooling induces crystallization, yielding white crystalline solids (purity: 95–98%).

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) :

-

High-Performance Liquid Chromatography (HPLC) : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. Methoxymethylation and sulfonation are performed in tandem reactors, reducing processing time by 40% compared to batch methods.

Waste Management

-

Chloride Byproducts : Neutralized with calcium hydroxide to form insoluble CaCl₂, which is filtered and landfilled.

-

Sulfite Wastewater : Treated with ozone to oxidize residual sulfites before discharge.

Comparative Analysis of Methods

| Parameter | Sulfite Displacement | Thiol Oxidation |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Reaction Time | 12–16 hours | 8–10 hours |

| Byproducts | NaCl | H₂O, acetic acid |

| Scalability | High | Moderate |

The sulfite displacement route is preferred for industrial applications due to higher scalability and simpler workup.

Challenges and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.